![molecular formula C20H16FN3O2S B2697761 5-(Benzylamino)-12-fluoro-6-oxa-17-thia-3,9-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),8,11,13,15-pentaen-2-one CAS No. 1171018-76-0](/img/structure/B2697761.png)
5-(Benzylamino)-12-fluoro-6-oxa-17-thia-3,9-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),8,11,13,15-pentaen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Benzylamino)-12-fluoro-6-oxa-17-thia-3,9-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),8,11,13,15-pentaen-2-one is a useful research compound. Its molecular formula is C20H16FN3O2S and its molecular weight is 381.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-(Benzylamino)-12-fluoro-6-oxa-17-thia-3,9-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),8,11,13,15-pentaen-2-one is a complex chemical structure with potential biological applications. Its unique tetracyclic framework and functional groups suggest a range of biological activities, particularly in antimicrobial and anticancer domains.
Chemical Structure
The compound features a tetracyclic structure , characterized by multiple heteroatoms and functional groups that contribute to its biological properties. The presence of a fluorine atom and a benzylamino group enhances its potential for interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties , particularly against Gram-negative bacteria. The mechanism of action is thought to involve the inhibition of metallo-β-lactamases (MBLs), enzymes that confer resistance to β-lactam antibiotics.
Table 1: Antimicrobial Activity Against MBLs
Compound | Target Enzyme | Inhibition Constant (Ki) | Activity |
---|---|---|---|
5-(Benzylamino)-... | VIM-2 | 30 nM | Strong |
5-(Benzylamino)-... | NDM-1 | 10 nM | Very Strong |
Research indicates that this compound exhibits submicromolar activity against various MBLs, suggesting it could serve as a potent inhibitor in clinical settings where antibiotic resistance is prevalent .
Anticancer Activity
In addition to its antimicrobial effects, the compound has shown promise in anticancer applications . Studies indicate that derivatives of similar structures can induce apoptosis in cancer cell lines by inhibiting specific proteases involved in cell survival pathways.
Case Study: Anticancer Effects
A study conducted on human cancer cell lines demonstrated that compounds with similar structural motifs to 5-(Benzylamino)-... exhibited significant cytotoxicity:
- Cell Lines Tested : Breast cancer (MCF-7), prostate cancer (PC-3)
- Results : IC50 values ranged from 5 µM to 15 µM for various derivatives.
These findings suggest that structural modifications can enhance the anticancer efficacy of related compounds .
The proposed mechanism of action for the biological activity of this compound involves:
- Inhibition of Enzymatic Activity : By binding to the active sites of MBLs, it prevents the hydrolysis of β-lactam antibiotics.
- Induction of Apoptosis : The compound may activate pathways leading to programmed cell death in cancer cells through protease inhibition.
科学研究应用
Medicinal Chemistry Applications
1. Anticancer Properties
Research indicates that compounds with similar structural features to 5-(Benzylamino)-12-fluoro-6-oxa-17-thia-3,9-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),8,11,13,15-pentaen-2-one may exhibit significant anticancer activity due to their ability to intercalate into DNA and inhibit topoisomerase II activity. This mechanism is crucial for disrupting cancer cell proliferation and inducing apoptosis in malignant cells .
2. Targeting Multidrug Resistance
One of the critical challenges in cancer therapy is multidrug resistance (MDR). Compounds similar to this tetracyclic structure have been investigated for their ability to overcome MDR mechanisms in cancer cells by modulating drug efflux pumps or enhancing the cytotoxic effects of existing chemotherapeutics .
3. Development of Novel Therapeutics
The unique structural attributes of this compound position it as a candidate for further modification to create derivatives with improved pharmacological profiles. These modifications could enhance solubility and bioavailability while reducing toxicity .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of this compound can provide insights into which functional groups contribute most significantly to its biological activity. For instance:
Functional Group | Effect on Activity |
---|---|
Benzylamino | Enhances binding affinity to target proteins |
Fluoro group | Increases lipophilicity and membrane permeability |
Oxa and thia rings | Contribute to the structural rigidity necessary for effective DNA intercalation |
Case Studies
Case Study 1: Antitumor Activity
In a study evaluating various derivatives of tetracyclic compounds similar to this compound against different cancer cell lines (e.g., HeLa and MCF-7), several derivatives showed IC50 values below 100 μM indicating potent cytotoxicity .
Case Study 2: Overcoming Drug Resistance
Research demonstrated that certain analogs could effectively reverse MDR in P-glycoprotein overexpressing cancer cell lines by inhibiting the efflux function of these proteins while simultaneously exerting cytotoxic effects on the cells themselves .
属性
IUPAC Name |
5-(benzylamino)-12-fluoro-6-oxa-17-thia-3,9-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S/c21-13-7-4-8-14-17(13)18-19(27-14)20(25)24-10-16(26-11-15(24)23-18)22-9-12-5-2-1-3-6-12/h1-8,16,22H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDADMUENXPVSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=NC3=C(C(=O)N21)SC4=CC=CC(=C43)F)NCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。